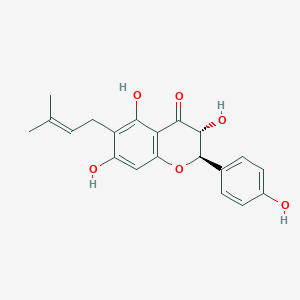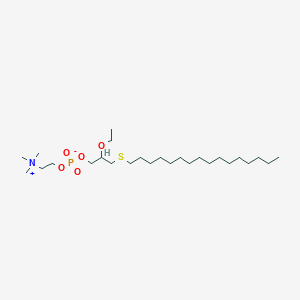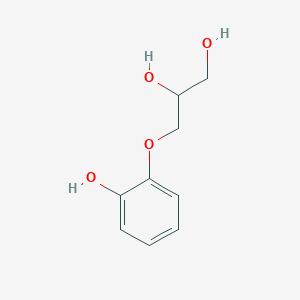
Benafentrine
Vue d'ensemble
Description
La bénafentrine, également connue sous le nom d'AH 21-132, est un médicament de petite molécule qui agit comme un inhibiteur des isoenzymes de la phosphodiestérase (PDE) III et IV. Elle a été initialement étudiée pour ses effets anti-allergiques potentiels et son utilisation dans le traitement de l'asthme bronchique allergique. le développement de la bénafentrine a été interrompu lors des essais cliniques de phase I .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction de la bénafentrine impliquent la préparation de benzannelées [1,6]naphthyridines. Ces composés sont dérivés de benzo[c][1,6]naphthyridines partiellement hydrogénées. La préparation implique généralement l'utilisation de groupes trifluorométhyles et diverses conditions de réaction pour obtenir la structure souhaitée
Analyse Des Réactions Chimiques
La bénafentrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des groupes trifluorométhyles et d'autres catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions sont des dérivés de benzo[c][1,6]naphthyridines .
Applications de la recherche scientifique
Mécanisme d'action
La bénafentrine exerce ses effets en inhibant les isoenzymes de la phosphodiestérase (PDE) III et IV. Cette inhibition entraîne une augmentation des niveaux d'AMPc, ce qui à son tour régule divers processus cellulaires, y compris la libération de noradrénaline et la production de cytokines. Les cibles moléculaires de la bénafentrine comprennent les isoenzymes de la PDE III et IV, et ses voies impliquent la modulation des niveaux d'AMPc .
Applications De Recherche Scientifique
Mécanisme D'action
Benafentrine exerts its effects by inhibiting the phosphodiesterase (PDE) III and IV isoenzymes. This inhibition leads to an increase in cAMP levels, which in turn regulates various cellular processes, including the release of noradrenaline and cytokine production. The molecular targets of this compound include the PDE III and IV isoenzymes, and its pathways involve the modulation of cAMP levels .
Comparaison Avec Des Composés Similaires
La bénafentrine est similaire à d'autres inhibiteurs de la PDE, tels que l'ibudilast, la théophylline et le roflumilast. Ces composés ciblent également les isoenzymes de la PDE et ont été étudiés pour leurs effets thérapeutiques potentiels dans des conditions telles que la maladie pulmonaire obstructive chronique (MPOC) et l'asthme. la bénafentrine est unique en ce qu'elle inhibe spécifiquement les deux isoenzymes PDE III et IV, ce qui procure une gamme d'effets plus large par rapport aux composés qui ne ciblent qu'une seule isoenzyme .
Composés similaires
- Ibudilast
- Théophylline
- Roflumilast
- Milrinone
- Enoximone
L'inhibition double de la PDE III et IV par la bénafentrine la distingue de ces composés similaires, ce qui en fait un candidat unique pour la recherche malgré l'arrêt de son développement .
Propriétés
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188630 | |
| Record name | Benafentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35135-01-4 | |
| Record name | Benafentrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benafentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAFENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?
A1: this compound, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights this compound's potential as an anti-inflammatory agent.
Q2: The research mentions a "rolipram binding site" on PDE4. How does this compound interact with this site, and what is the implication of this interaction on its activity?
A2: The research indicates that this compound, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of this compound in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that this compound's interaction with this site could allosterically modulate the enzyme's activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)





![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)




